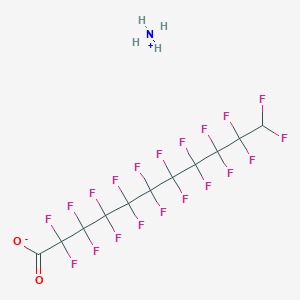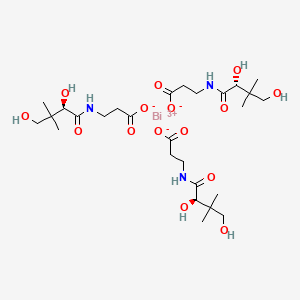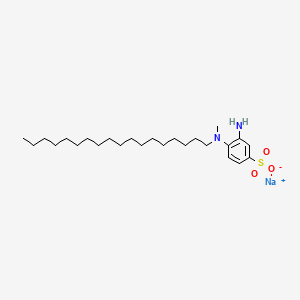
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C15H24O, and it has a molecular weight of 220.35 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate typically involves multiple steps. One common method includes the hydrogenation of a precursor compound, followed by acetylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and acetylation units. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones or alcohols, depending on the reagents used.
Reduction: The compound can be reduced to form different hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly employed.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alkanes .
Applications De Recherche Scientifique
2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthol
- Nootkatol
- 2-Naphthalenol, 2,3,4,4a,5,6,7,8-octahydro-4,4a-dimethyl-6-(1-methylethenyl)-
Uniqueness
Compared to similar compounds, 2,3,4,4a,5,6,7,8-Octahydro-4,4a-dimethyl-6-(1-methylvinyl)-2-naphthyl acetate is unique due to its specific acetyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds .
Propriétés
Numéro CAS |
94232-80-1 |
|---|---|
Formule moléculaire |
C17H26O2 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C17H26O2/c1-11(2)14-6-7-15-9-16(19-13(4)18)8-12(3)17(15,5)10-14/h9,12,14,16H,1,6-8,10H2,2-5H3 |
Clé InChI |
HBDWWOUDCDZJLZ-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C=C2C1(CC(CC2)C(=C)C)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


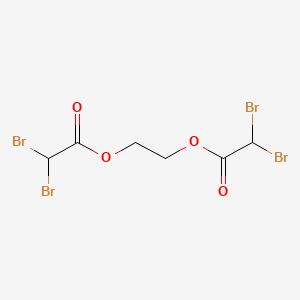
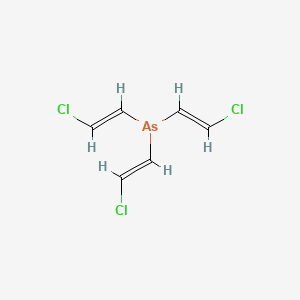

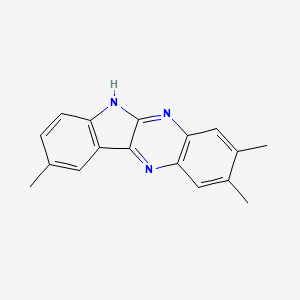


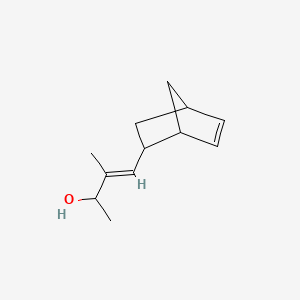
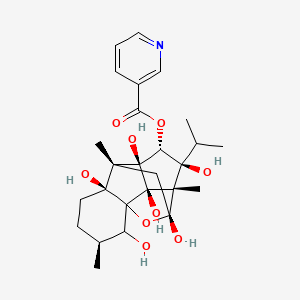
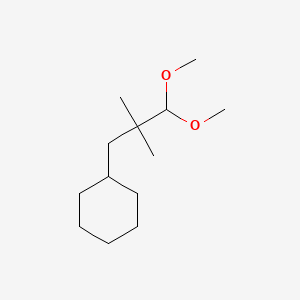
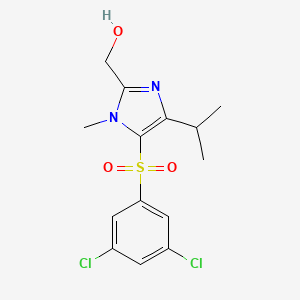
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
